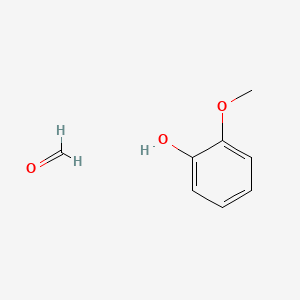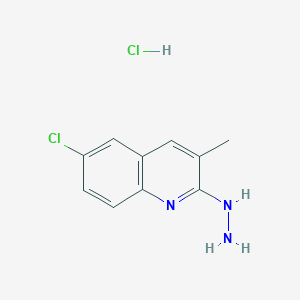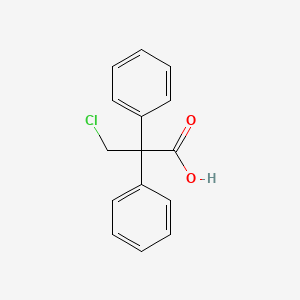
alpha,alpha-Diisopropylphenethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha-Diisopropylphenethyl alcohol: is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of two isopropyl groups attached to the alpha carbon of the phenethyl alcohol structure
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diisopropylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with acetone to form 1-phenyl-2-propanol. This intermediate is then subjected to further reaction with isopropylmagnesium bromide to yield this compound.
Reduction of Ketones: Another synthetic route involves the reduction of the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: Alpha,alpha-Diisopropylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone, alpha,alpha-Diisopropylphenyl ketone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding alkane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Alpha,alpha-Diisopropylphenyl ketone.
Reduction: Corresponding alkane derivatives.
Substitution: Various substituted phenethyl alcohol derivatives.
科学的研究の応用
Alpha,alpha-Diisopropylphenethyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of alpha,alpha-Diisopropylphenethyl alcohol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in various biochemical reactions, including oxidation and reduction processes. Its effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
類似化合物との比較
Phenethyl alcohol: A simpler analog without the isopropyl groups.
Alpha,alpha-Dimethylphenethyl alcohol: Similar structure but with methyl groups instead of isopropyl groups.
Benzyl alcohol: Lacks the additional alkyl groups on the alpha carbon.
Uniqueness: Alpha,alpha-Diisopropylphenethyl alcohol is unique due to the presence of two bulky isopropyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other phenethyl alcohol derivatives and contributes to its specific applications and potential biological activities.
特性
CAS番号 |
52065-71-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3-benzyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C14H22O/c1-11(2)14(15,12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12,15H,10H2,1-4H3 |
InChIキー |
SCUFFASZSQKIIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1=CC=CC=C1)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
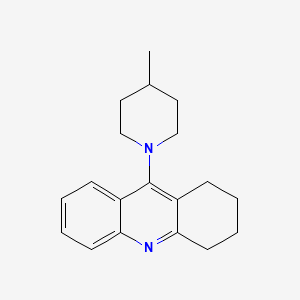
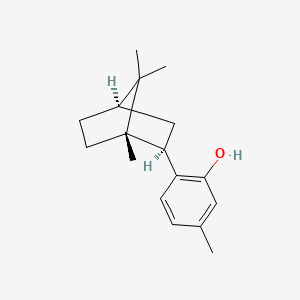


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)
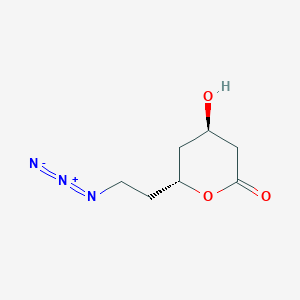
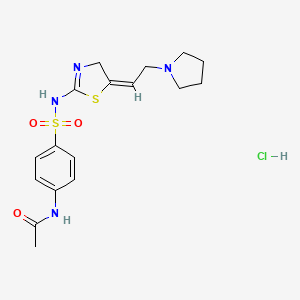
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
